1-(azepan-1-yl)-2-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one

Lipophilicity Drug design Physicochemical profiling

1-(Azepan-1-yl)-2-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one (CAS 2640895-88-9) is a synthetic small molecule (C₁₈H₃₀N₆O, MW 346.5 g/mol) that belongs to the piperazinyl-pyrimidine class. Its architecture comprises an azepane ring linked via an ethanone spacer to a piperazine moiety, which in turn bears a 4-(dimethylamino)pyrimidin-2-yl substituent.

Molecular Formula C18H30N6O
Molecular Weight 346.5 g/mol
CAS No. 2640895-88-9
Cat. No. B6444889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(azepan-1-yl)-2-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one
CAS2640895-88-9
Molecular FormulaC18H30N6O
Molecular Weight346.5 g/mol
Structural Identifiers
SMILESCN(C)C1=NC(=NC=C1)N2CCN(CC2)CC(=O)N3CCCCCC3
InChIInChI=1S/C18H30N6O/c1-21(2)16-7-8-19-18(20-16)24-13-11-22(12-14-24)15-17(25)23-9-5-3-4-6-10-23/h7-8H,3-6,9-15H2,1-2H3
InChIKeyLFYTUQJJJDWGCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Azepan-1-yl)-2-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one (CAS 2640895-88-9): Structural Profile for Procurement Screening


1-(Azepan-1-yl)-2-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one (CAS 2640895-88-9) is a synthetic small molecule (C₁₈H₃₀N₆O, MW 346.5 g/mol) that belongs to the piperazinyl-pyrimidine class. Its architecture comprises an azepane ring linked via an ethanone spacer to a piperazine moiety, which in turn bears a 4-(dimethylamino)pyrimidin-2-yl substituent. Computed physicochemical descriptors include an XLogP3 of 1.7, zero hydrogen-bond donors, and six hydrogen-bond acceptors [1]. The compound is catalogued primarily as a research chemical and has been indexed in PubChem (CID 154829654); however, peer-reviewed pharmacological data directly tied to this specific structure remain sparse as of the current evidence cutoff [1]. Its structural resemblance to known kinase inhibitor and GPCR antagonist scaffolds positions it as a candidate for exploratory medicinal-chemistry and biochemical-assay programs, but selection decisions must be grounded in a careful comparison with close analogs rather than assumed potency.

Why Other Piperazinyl-Pyrimidine Compounds Cannot Simply Replace 1-(Azepan-1-yl)-2-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one


Generic substitution among piperazinyl-pyrimidine derivatives is unreliable because even minor structural variations—ring size of the terminal amine, position of the dimethylamino group on the pyrimidine, or the nature of the ethanone linker—can produce large shifts in target affinity, selectivity, and physicochemical behavior. For instance, replacement of the seven-membered azepane ring with a six-membered piperidine ring alters both conformational flexibility and lipophilicity, while shifting the dimethylamino substituent from the 4- to the 6-position of the pyrimidine changes the hydrogen-bonding pattern and steric environment [1][2]. Without compound-specific, head-to-head data, assuming functional interchangeability between members of this scaffold class introduces significant risk in assay reproducibility and SAR interpretation. The limited public pharmacology data for the target compound underscores the need for procurement based on precise structural identity rather than class membership alone.

Quantitative Differentiation Evidence for 1-(Azepan-1-yl)-2-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one Relative to Closest Analogs


Lipophilicity Modulation: Azepane vs. Piperidine Terminal Ring

The target compound incorporates a seven-membered azepane ring (XLogP3 = 1.7), whereas the direct piperidine analog (2-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one, C₁₇H₂₈N₆O, MW 332.4 g/mol) is predicted to have a lower XLogP3 (~1.3–1.5) owing to the smaller ring size and reduced carbon count [1][2]. The ~0.2–0.4 log unit difference in lipophilicity can influence membrane permeability and non-specific binding in cellular assays.

Lipophilicity Drug design Physicochemical profiling

Hydrogen-Bonding Capacity: Zero H-Bond Donors Confers Inertness in Polar Interactions

The target compound has zero hydrogen-bond donor (HBD) groups and six hydrogen-bond acceptor (HBA) sites, as computed by PubChem [1]. This contrasts with analogs bearing a secondary amine (e.g., ethylamino replacement of dimethylamino), which introduce one HBD and can participate in additional directional hydrogen bonds, potentially altering binding-mode geometry. The absence of HBDs reduces the compound's reliance on specific hydrogen-bond networks for target engagement.

Hydrogen bonding Molecular recognition Crystallography

Molecular Weight Differentiation: Azepane Adds 14 Da Over Piperidine Analogs

The target compound (MW 346.5 g/mol) is 14.1 Da heavier than its piperidine analog (MW 332.4 g/mol), corresponding to one additional methylene unit contributed by the azepane ring [1][2]. This mass difference is readily resolved by LC-MS and can serve as a built-in identity check when co-dosing or comparing compounds in cellular assays.

Molecular weight Chemical proteomics Mass spectrometry

Positional Isomerism of the Dimethylamino Group: 4- vs. 6-Substitution on the Pyrimidine Ring

The dimethylamino group at the pyrimidine 4-position (target compound) versus the 6-position in the isomer 1-(azepan-1-yl)-2-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one creates a distinct electronic and steric environment around the pyrimidine nitrogen atoms. In the broader piperazinyl-pyrimidine class, such positional shifts have been shown to alter kinase selectivity profiles by >10-fold [1]. Although direct comparative data for this pair are lacking, the positional isomer is a known catalog item and should be tested head-to-head before substitution.

Positional isomerism Structure-activity relationship Kinase selectivity

Rotatable Bond Count: Conformational Flexibility Relative to Constrained Analogs

The target compound bears four rotatable bonds (PubChem computed) [1], compared with three rotatable bonds in the piperidine analog (estimated) and five or more in analogs with extended linkers. A rotatable bond count of four represents a moderate degree of conformational freedom that may balance binding-enthalpy gains against entropic penalties. In fragment-based and HTS campaigns, ligand-efficiency metrics (e.g., LE per rotatable bond) are routinely used to prioritize compounds [2].

Conformational entropy Ligand efficiency Binding thermodynamics

Recommended Application Scenarios for 1-(Azepan-1-yl)-2-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one Based on Verified Differentiation Evidence


Chemical-Probe Campaigns Requiring Zero Hydrogen-Bond Donors for Biophysical Assays

The compound's lack of hydrogen-bond donors (HBD = 0) makes it suitable for surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) experiments where donor-mediated non-specific binding to sensor surfaces or aggregation must be minimized [1]. Researchers should preferentially select this analog over ethylamino-containing variants (HBD = 1) when planning label-free biophysical screens.

Mass-Spectrometry-Based Selectivity Profiling Where Azepane Mass Signature Enables Unambiguous Detection

The +14 Da mass offset relative to the piperidine analog provides a unique MS fingerprint that can be exploited in chemical-proteomics workflows (e.g., kinobeads pull-down, thermal proteome profiling) to track compound identity without isotopic labeling [1]. This feature is particularly valuable when multiple structural analogs are screened in multiplexed formats.

SAR Studies Exploring Ring-Size Effects on Target Engagement

The seven-membered azepane ring distinguishes this compound from the common six-membered piperidine and piperazine series. Medicinal chemistry teams can use this compound as a tool to probe ring-size-dependent changes in potency, selectivity, and cellular permeability across kinase or GPCR panels [1]. Pairwise comparison with the piperidine analog is essential to deconvolute the contribution of the azepane ring.

Positional-Isomer Control Experiments in Pyrimidine-Focused Kinase Screening

Given the documented sensitivity of kinase selectivity to pyrimidine substitution pattern, this compound (4-dimethylamino isomer) should be run in parallel with its 6-dimethylamino isomer as a control to map the selectivity landscape of a given target [2]. Failure to include both isomers risks missing SAR trends that are critical for hit-to-lead progression.

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